2-(2-Bromophenyl)azetidine
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Overview
Description
2-(2-Bromophenyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom and a bromophenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the most efficient methods for synthesizing azetidines involves the [2 + 2] photocycloaddition reaction between an imine and an alkene. This reaction proceeds under photochemical conditions to form the azetidine ring.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium.
Industrial Production Methods:
Copper-Catalyzed Multicomponent Reaction: Functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives can be prepared via a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides without the assistance of a base under mild conditions.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to ring-opening or functionalization of the nitrogen atom.
Reduction: Reduction reactions can convert azetidines into more saturated nitrogen-containing compounds.
Substitution: Azetidines can participate in substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include peroxides and oxygen.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation Products: Ring-opened compounds or functionalized azetidines.
Reduction Products: Saturated nitrogen-containing compounds.
Substitution Products: Functionalized azetidines with various substituents replacing the bromine atom.
Scientific Research Applications
2-(2-Bromophenyl)azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)azetidine is largely driven by its ring strain and the presence of the bromophenyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The bromophenyl group can interact with molecular targets through halogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings commonly found in many natural products and pharmaceuticals.
Uniqueness of 2-(2-Bromophenyl)azetidine:
Properties
Molecular Formula |
C9H10BrN |
---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
2-(2-bromophenyl)azetidine |
InChI |
InChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 |
InChI Key |
RWECNCYGZCQMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=CC=C2Br |
Origin of Product |
United States |
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